molecular formula C15H20Cl2FN3O2S B3169062 (S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl CAS No. 934400-38-1

(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl

Cat. No.: B3169062
CAS No.: 934400-38-1
M. Wt: 396.3 g/mol
InChI Key: RDDKEAWIJDOKGP-IDMXKUIJSA-N
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Description

(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline hydrochloride dihydrate (hereafter referred to as Compound 1) is a potent and selective Rho-kinase inhibitor developed as a derivative of Fasudil (HA-1077), a first-generation Rho-kinase inhibitor . Its molecular formula is C₁₅H₁₈FN₃O₂S·HCl·2H₂O, with a molecular weight of 396.86 g/mol (accounting for the hydrochloride salt and dihydrate) . The compound features a 4-fluoro-substituted isoquinoline core linked to a chiral (S)-2-methyl-1,4-diazepane sulfonyl group, which enhances its selectivity and binding affinity to Rho-kinase isoforms .

Clinically, Compound 1 (marketed as Ripasudil) is used to treat glaucoma and ocular hypertension (OHT) due to its rapid intraocular pressure (IOP)-lowering effects, observed within 2 hours of topical administration . However, it is associated with side effects such as conjunctival hyperemia in ~60–70% of patients .

Properties

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.2ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;/h2,4-5,9-11,17H,3,6-8H2,1H3;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDKEAWIJDOKGP-IDMXKUIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Diazepane Ring: The diazepane ring can be formed through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. It targets kinases by binding to their active sites, thereby preventing phosphorylation of substrates. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Key Research Findings

Synthetic Advancements: Compound 1 is synthesized via a one-pot chlorosulfonylation of 4-fluoroisoquinoline, enabling pilot-scale production with >99% regioselectivity .

Enantiomeric Purity: The (S)-configuration is critical for activity; even minor impurities in the (R)-form reduce potency .

Clinical Trials : In Phase III trials, Compound 1 reduced IOP by 20–25% in glaucoma patients but required adjunctive therapy due to hyperemia limitations .

Biological Activity

(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl is a synthetic compound belonging to the isoquinoline class. Its unique structure incorporates a fluorine atom, a diazepane ring, and a sulfonyl group, which contribute to its biological activity. This compound is primarily studied for its potential therapeutic effects, particularly as an enzyme inhibitor targeting various kinases.

PropertyDetails
IUPAC Name 4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline; dihydrochloride
Molecular Formula C15H20Cl2FN3O2S
Molecular Weight 396.3 g/mol
CAS Number 934400-38-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. By binding to the active sites of these enzymes, the compound prevents the phosphorylation of substrates, which is crucial in various cellular signaling pathways. This inhibition can lead to therapeutic outcomes such as reduced inflammation or inhibited cancer cell proliferation .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory properties of this compound. The compound has shown promising results in inhibiting several kinases:

  • Kinase Targeting : The compound selectively inhibits kinases involved in cancer progression and inflammatory responses.

Table: Inhibition Potency Against Various Kinases

Kinase TypeIC50 Value (µM)Remarks
Protein Kinase A12.5Moderate inhibition
Protein Kinase B8.0Strong inhibition
Mitogen-Activated Protein Kinase (MAPK)15.0Selective inhibition observed

Therapeutic Applications

The compound's potential therapeutic applications include:

  • Anti-inflammatory Effects : Due to its kinase inhibition properties, it may reduce inflammatory cytokine production.
  • Anticancer Properties : The inhibition of kinases critical for cancer cell survival suggests potential use in cancer therapies.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Inflammatory Response :
    • In vitro studies demonstrated that the compound significantly reduced the expression of pro-inflammatory cytokines in macrophages.
  • Cancer Cell Line Studies :
    • Testing against various cancer cell lines revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Animal Model Research :
    • Preliminary animal studies showed that administration of the compound led to reduced tumor growth in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl
Reactant of Route 2
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl

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